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Compound of Interest

Compound Name: Valilactone

Cat. No.: B1682815 Get Quote

CAS Number: 113276-96-3

This technical guide provides an in-depth overview of Valilactone, a potent inhibitor of

esterase and fatty acid synthase (FAS).[1][2] It is intended for researchers, scientists, and drug

development professionals, offering a comprehensive summary of its chemical properties,

biological activity, and relevant experimental methodologies.

Chemical Properties
Valilactone, also known as (-)-Valilactone, is a complex molecule with the IUPAC name 1-

((2S,3R)-3-hexyl-4-oxooxetan-2-yl)heptan-2-yl formyl-L-valinate.[1] Its fundamental chemical

and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Valilactone
Property Value Source

CAS Number 113276-96-3 [1][2]

Molecular Formula C22H39NO5 [1][2]

Molecular Weight 397.56 g/mol [1]

Appearance Crystalline Solid [2]

Purity ≥98% [2]

Synonyms (-)-Valilactone [1][2]
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Table 2: Computed Physicochemical Properties of
Valilactone

Property Value Source

Exact Mass 397.2828 g/mol [1]

XLogP3 6.4 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
5 [3]

Rotatable Bond Count 15 [3]

Tautomer Count 2 [3]

Topological Polar Surface Area 81.7 Å² [3]

Heavy Atom Count 28 [3]

Complexity 480 [3]

Table 3: Solubility of Valilactone
Solvent Solubility Source

Dimethylformamide (DMF) 25 mg/mL [4]

Dimethyl sulfoxide (DMSO) 25 mg/mL [4]

Ethanol 10 mg/mL [4]

DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL [4]

Biological Activity
Valilactone is a known inhibitor of both esterase and fatty acid synthase (FAS).[1][2] Its

inhibitory activities are summarized in the table below.

Table 4: Inhibitory Activity of Valilactone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1682815?utm_src=pdf-body
https://www.researchgate.net/publication/263721655_Asymmetric_synthesis_of_valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://pubchem.ncbi.nlm.nih.gov/compound/Valilactone
https://www.benchchem.com/product/b1682815?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697567/
https://www.benchchem.com/product/b1682815?utm_src=pdf-body
https://www.researchgate.net/publication/263721655_Asymmetric_synthesis_of_valilactone
https://www.researchgate.net/figure/Daviess-approach-for-the-synthesis-of-Valilactone_fig33_359096148
https://www.benchchem.com/product/b1682815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 Cell Line/Organism Source

Hog Liver Esterase 29 ng/mL - [5]

Hog Pancreas Lipase 0.14 ng/mL - [5]

Fatty Acid Synthase

(FAS)
0.30 µM - [5]

MDA-MB-231 Breast

Cancer Cells
10.5 µM MDA-MB-231 [5]

Experimental Protocols
Enantioselective Total Synthesis of Valilactone
While a detailed, step-by-step protocol for the synthesis of Valilactone is not readily available

in the public domain, the literature describes an expeditious enantioselective total synthesis.

This synthesis establishes two of the three stereogenic centers through a chiral auxiliary-

induced asymmetric aldolization. The third stereogenic center is formed via a substrate

chirality-induced asymmetric reduction. The final β-lactone ring is constructed from a syn aldol

intermediate through a hydroxyl group activation protocol.

A key publication outlining this synthetic strategy is:

Wu, Y. et al. An Expeditious Enantioselective Total Synthesis of Valilactone. J. Org.

Chem.2006, 71 (15), 5748–5751.

Fatty Acid Synthase (FAS) Inhibition Assay
A general protocol for determining the inhibitory activity of compounds against fatty acid

synthase involves monitoring the oxidation of NADPH spectrophotometrically.

Materials:

Purified fatty acid synthase (FAS)

Potassium phosphate buffer (pH 7.0)
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Acetyl-CoA

Malonyl-CoA

NADPH

Test inhibitor (e.g., Valilactone) dissolved in a suitable solvent (e.g., DMSO)

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH

in a cuvette.

Add the purified FAS enzyme to the reaction mixture.

Add the test inhibitor at various concentrations to the cuvettes. A vehicle control (e.g.,

DMSO) should be run in parallel.

Incubate the reaction mixture at 37°C for a defined period.

Initiate the reaction by adding malonyl-CoA.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation

of NADPH.

Calculate the rate of NADPH oxidation for each inhibitor concentration.

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Esterase Inhibition Assay
A common method for measuring esterase inhibition utilizes a chromogenic substrate, such as

p-nitrophenyl acetate (pNPA).

Materials:
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Esterase enzyme (e.g., from porcine liver)

Tris-HCl buffer (pH 7.4)

p-Nitrophenyl acetate (pNPA)

Test inhibitor (e.g., Valilactone) dissolved in a suitable solvent (e.g., DMSO)

Microplate reader

Procedure:

Prepare a solution of the esterase enzyme in Tris-HCl buffer.

Add the test inhibitor at various concentrations to the wells of a microplate. A vehicle control

should be included.

Add the esterase solution to each well and incubate for a specified time at a controlled

temperature (e.g., 25°C).

Initiate the reaction by adding the pNPA substrate to each well.

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation

of p-nitrophenol.

Calculate the initial reaction velocity for each inhibitor concentration.

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Signaling Pathways and Mechanism of Action
Detailed experimental evidence specifically elucidating the signaling pathways directly

modulated by Valilactone is currently limited in the available scientific literature. However, as

an inhibitor of fatty acid synthase, its mechanism of action in cancer cells is likely linked to the

disruption of lipid metabolism, which is crucial for tumor growth and survival.
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Inhibition of FAS leads to a depletion of fatty acids necessary for membrane synthesis and

energy storage. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can have

cytotoxic effects. The downstream consequences of FAS inhibition by other molecules have

been shown to impact major signaling pathways involved in cell growth, proliferation, and

apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. It is plausible that

Valilactone exerts its anti-cancer effects through similar mechanisms.

Hypothetical Experimental Workflow for Investigating
Valilactone's Effect on Signaling Pathways
To investigate the specific signaling pathways affected by Valilactone, a researcher could

employ the following workflow:
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Figure 1. A hypothetical experimental workflow to elucidate the signaling pathways affected by

Valilactone.

This workflow would enable the identification of key proteins and genes whose expression or

phosphorylation status is altered by Valilactone treatment, thereby mapping the affected
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signaling cascades and elucidating its molecular mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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